Cas no 5256-98-4 (1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine)
5256-98-4 structure
Product Name:1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Numero CAS:5256-98-4
MF:C19H21ClN2O2S
MW:376.900242567062
CID:1581878
PubChem ID:1069600
Update Time:2025-04-21
1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-
- 1-(4-chlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
- 5256-98-4
- STK395622
- Oprea1_378472
- 1-(4-chlorobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- 1-((4-Chlorophenyl)sulfonyl)-4-cinnamylpiperazine
- AC1LLLZN
- MFCD00583159
- 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- NCGC00280669-01
- MS-10027
- AKOS003236917
- 4-CHLORO-1-((4-(3-PHENYLPROP-2-ENYL)PIPERAZINYL)SULFONYL)BENZENE
- CS-0329754
- DTXSID50360040
- BIM-0015717.P001
- 1-[(4-CHLOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
- AB01281020-01
- 1049983-71-2
-
- Inchi: 1S/C19H21ClN2O2S/c20-18-8-10-19(11-9-18)25(23,24)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
- Chiave InChI: NRMPKYKDLBLXKC-QPJJXVBHSA-N
- Sorrisi: ClC1C=CC(=CC=1)S(N1CCN(C/C=C/C2C=CC=CC=2)CC1)(=O)=O
Proprietà calcolate
- Massa esatta: 376.10143
- Massa monoisotopica: 376.101
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 524
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 49Ų
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 534.9°C at 760 mmHg
- Punto di infiammabilità: 277.3°C
- Indice di rifrazione: 1.618
- PSA: 40.62
1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
5256-98-4 (1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti